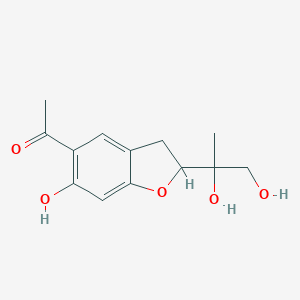

2,3-Dihydro-12,13-dihydroxyeuparin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dihydro-12,13-dihydroxyeuparin typically involves the extraction and purification from natural sources. One efficient method is the high-speed counter-current chromatography (HSCCC) of ether extracts from Radix Eupatorii Chinensis . The solvent system used includes hexyl hydride, ethyl acetate, methanol, and water in a 1:2:1:2 ratio . The upper phase serves as the stationary phase, while the lower phase is the mobile phase . This method yields 12,13-dihydroxyeuparin with a purity of 96.71%, which can be further purified to 99.83% through methanol-water recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the principles of HSCCC and solvent extraction can be scaled up for larger production if needed.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dihydro-12,13-dihydroxyeuparin can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity:

Research indicates that 2,3-Dihydro-12,13-dihydroxyeuparin exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells. The compound was found to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway .

Neuroprotective Effects:

The compound has shown promise in neuroprotection. In vitro studies revealed that it could mitigate oxidative stress-induced neuronal damage. This effect is attributed to its ability to enhance antioxidant enzyme activity and reduce reactive oxygen species (ROS) levels .

Pharmacological Applications

Anti-inflammatory Properties:

this compound has been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases such as arthritis .

Antimicrobial Activity:

The compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Studies indicated that it disrupts microbial cell membranes and inhibits growth at specific concentrations.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and downregulation of Bcl-2 proteins .

Case Study 2: Neuroprotective Mechanism

In a neuroprotective study involving SH-SY5Y neuroblastoma cells exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death (up to 60% survival at 20 µM). The compound increased the expression of Nrf2 and downstream antioxidant genes such as HO-1 and NQO1 .

| Activity Type | Description | Findings |

|---|---|---|

| Anticancer | Efficacy against cancer cell lines | IC50 = 15 µM for MCF-7 cells |

| Neuroprotection | Protection against oxidative stress | 60% cell survival at 20 µM |

| Anti-inflammatory | Inhibition of cytokine production | Significant reduction in TNF-α levels |

| Antimicrobial | Activity against bacterial/fungal strains | Effective at concentrations >10 µg/mL |

Table 2: Mechanistic Insights

| Mechanism | Pathway Involved | Effect |

|---|---|---|

| Apoptosis | Caspase activation | Induction of programmed cell death |

| Antioxidant Defense | Nrf2 pathway activation | Increased expression of antioxidant enzymes |

| Anti-inflammatory | NF-κB pathway inhibition | Reduced inflammatory mediator production |

Mécanisme D'action

The exact mechanism of action of 2,3-Dihydro-12,13-dihydroxyeuparin is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, its phenolic structure suggests it may act as an antioxidant, scavenging free radicals and reducing oxidative stress . Additionally, its potential anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes .

Comparaison Avec Des Composés Similaires

12,13-Dihydroxyeuparin: A closely related compound with similar biological activities.

Scutellarein: A flavonoid with antioxidant and anti-inflammatory effects.

Uniqueness: 2,3-Dihydro-12,13-dihydroxyeuparin is unique due to its specific structure, which includes a benzofuran ring and multiple hydroxyl groups. This structure contributes to its distinct chemical reactivity and potential biological activities .

Activité Biologique

2,3-Dihydro-12,13-dihydroxyeuparin is a phenolic compound primarily isolated from the plant species Pappobolus. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and antibacterial effects. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique chemical structure characterized by a benzofuran ring and multiple hydroxyl groups. This structural composition is significant as it contributes to its chemical reactivity and potential biological activities.

The exact mechanism of action for this compound remains partially understood. However, it is believed to exert its effects through several pathways:

- Antioxidant Activity : Its phenolic structure suggests that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in various models.

- Antibacterial Properties : Preliminary studies suggest that it may possess antibacterial activity against certain pathogens.

Anti-inflammatory Activity

A study evaluated the impact of this compound in a rat model of colitis. The compound demonstrated a dose-dependent inhibitory effect on TNF-α-induced adhesion of monocytes to colon epithelial cells. This is critical as such adhesion is a hallmark of inflammatory bowel disease (IBD) .

| Study | Model | Findings |

|---|---|---|

| Colitis Model | Rat | Inhibited TNF-α-induced monocyte adhesion (>70%) |

Antibacterial Activity

In vitro studies have indicated that this compound exhibits antibacterial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 250 µg/mL |

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

- Inflammatory Bowel Disease (IBD) : A case study highlighted the efficacy of similar phenolic compounds in reducing inflammation in IBD models. These findings suggest that this compound could play a role in developing new treatments for IBD .

- Cancer Research : Another investigation into related compounds revealed their potential to inhibit cancer cell proliferation by modulating oxidative stress pathways and inflammatory responses .

Propriétés

IUPAC Name |

1-[2-(1,2-dihydroxypropan-2-yl)-6-hydroxy-2,3-dihydro-1-benzofuran-5-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-7(15)9-3-8-4-12(13(2,17)6-14)18-11(8)5-10(9)16/h3,5,12,14,16-17H,4,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYHWQIISKJNHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1)CC(O2)C(C)(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.